3-Carboethoxy-3'-morpholinomethyl benzophenone
Overview
Description
3-Carboethoxy-3’-morpholinomethyl benzophenone is a chemical compound with the CAS Number: 898765-23-6 . Its IUPAC name is ethyl 3- [3- (4-morpholinylmethyl)benzoyl]benzoate . The molecular weight of this compound is 353.42 .
Molecular Structure Analysis
The InChI code for 3-Carboethoxy-3’-morpholinomethyl benzophenone is 1S/C21H23NO4/c1-2-26-21(24)19-8-4-7-18(14-19)20(23)17-6-3-5-16(13-17)15-22-9-11-25-12-10-22/h3-8,13-14H,2,9-12,15H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Photochemistry and Bioorganic Applications
Benzophenones are extensively utilized in photochemistry due to their unique photochemical properties. Upon excitation, they can form a biradicaloid triplet state capable of abstracting a hydrogen atom from C-H bonds, facilitating a stable covalent bond formation upon recombination. This property is harnessed in several scientific applications, such as binding site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting (G. Dormán et al., 2016).
Environmental Impact and UV Filtering
Benzophenone-3 (BP-3), a derivative, is commonly found in sunscreen and personal care products. Its environmental impact, particularly on aquatic ecosystems due to its widespread use, has been a subject of research. Studies have explored its occurrence, toxicity, and the ecological risks associated with its release into water bodies. BP-3 is noted for its lipophilicity, photostability, and bioaccumulation potential, raising concerns about its endocrine-disrupting capabilities and effects on aquatic life (Sujin Kim & Kyungho Choi, 2014).
Photocatalytic Degradation Studies
Research into the degradation of BP-3 using photocatalysts like PbO/TiO2 and Sb2O3/TiO2 has provided insights into methods for mitigating its environmental impact. These studies focus on optimizing degradation parameters and understanding the kinetics and pathways involved in BP-3 degradation, revealing potential approaches for water treatment and purification (Zhao Wang et al., 2019).
Reproductive Toxicity and Health Safety
Investigations into the reproductive toxicity of BP-3 in both human and animal models have highlighted its potential to disrupt endocrine functions, affecting birth weight, gestational age, and sperm density. These findings underscore the importance of understanding the health safety implications of benzophenone exposure, particularly in vulnerable populations (M. Ghazipura et al., 2017).
properties
IUPAC Name |
ethyl 3-[3-(morpholin-4-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-26-21(24)19-8-4-7-18(14-19)20(23)17-6-3-5-16(13-17)15-22-9-11-25-12-10-22/h3-8,13-14H,2,9-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYPTBGHBIBZKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643076 | |
Record name | Ethyl 3-{3-[(morpholin-4-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboethoxy-3'-morpholinomethyl benzophenone | |
CAS RN |
898765-23-6 | |
Record name | Ethyl 3-[3-(4-morpholinylmethyl)benzoyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898765-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-{3-[(morpholin-4-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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